
(4R,5R,6S)-4-ethyl-2,2,5-trimethyl-6-(4-nitrophenyl)-1,3-dioxane
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Overview
Description
(4R,5R,6S)-4-ethyl-2,2,5-trimethyl-6-(4-nitrophenyl)-1,3-dioxane is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a dioxane ring, which is a six-membered ring containing two oxygen atoms, and various substituents including an ethyl group, trimethyl groups, and a nitrophenyl group. The specific stereochemistry indicated by (4R,5R,6S) denotes the spatial arrangement of these groups, which can significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R,6S)-4-ethyl-2,2,5-trimethyl-6-(4-nitrophenyl)-1,3-dioxane typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a dioxane ring precursor, which is then functionalized through a series of reactions to introduce the ethyl, trimethyl, and nitrophenyl groups. Key steps may include:
Alkylation: Introduction of the ethyl group using an alkyl halide and a strong base.
Nitration: Introduction of the nitro group on the phenyl ring using a nitrating agent such as nitric acid.
Methylation: Introduction of the trimethyl groups using methylating agents like methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing these synthetic steps for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as crystallization or chromatography to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4R,5R,6S)-4-ethyl-2,2,5-trimethyl-6-(4-nitrophenyl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl and trimethyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents or other electrophiles/nucleophiles depending on the desired substitution.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted dioxane derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4R,5R,6S)-4-ethyl-2,2,5-trimethyl-6-(4-nitrophenyl)-1,3-dioxane is used as a model compound to study stereochemistry and reaction mechanisms. Its unique structure makes it an interesting subject for exploring the effects of stereochemistry on reactivity and product formation.
Biology and Medicine
In biology and medicine, this compound can be used as a precursor for synthesizing more complex molecules with potential pharmaceutical applications. The nitrophenyl group, in particular, is a common motif in drug design due to its ability to interact with biological targets.
Industry
In industry, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4R,5R,6S)-4-ethyl-2,2,5-trimethyl-6-(4-nitrophenyl)-1,3-dioxane depends on its specific application. In a biological context, the compound may interact with enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
(4R,5R,6S)-4-ethyl-2,2,5-trimethyl-6-(4-aminophenyl)-1,3-dioxane: Similar structure but with an amino group instead of a nitro group.
(4R,5R,6S)-4-ethyl-2,2,5-trimethyl-6-(4-methylphenyl)-1,3-dioxane: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in (4R,5R,6S)-4-ethyl-2,2,5-trimethyl-6-(4-nitrophenyl)-1,3-dioxane makes it unique compared to its analogs
Biological Activity
The compound (4R,5R,6S)-4-ethyl-2,2,5-trimethyl-6-(4-nitrophenyl)-1,3-dioxane is a member of the dioxane family, characterized by its unique structural features that influence its biological activity. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C15H19N1O5. The presence of the nitrophenyl group is significant for its biological interactions and activities.
Pharmacological Effects
- Antioxidant Activity : Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of the dioxane ring and the nitrophenyl group can enhance electron donation capabilities, thereby neutralizing free radicals .
- Anticancer Potential : Preliminary studies suggest that derivatives of dioxanes may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promise in inhibiting tumor growth via apoptosis induction in malignant cells .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Enzyme assays have demonstrated that similar dioxane derivatives can modulate enzyme activity linked to cancer progression .
The mechanisms through which this compound exerts its biological effects are still under investigation. Key proposed mechanisms include:
- Reactive Oxygen Species (ROS) Scavenging : By donating electrons to free radicals and ROS, the compound may mitigate oxidative stress.
- Cell Cycle Arrest : Evidence suggests that certain dioxanes can induce cell cycle arrest at specific phases (e.g., G1 or G2/M), leading to reduced proliferation of cancer cells .
Case Studies
Several studies have examined the biological activity of dioxane derivatives:
Properties
CAS No. |
918799-09-4 |
---|---|
Molecular Formula |
C15H21NO4 |
Molecular Weight |
279.33 g/mol |
IUPAC Name |
(4R,5R,6S)-4-ethyl-2,2,5-trimethyl-6-(4-nitrophenyl)-1,3-dioxane |
InChI |
InChI=1S/C15H21NO4/c1-5-13-10(2)14(20-15(3,4)19-13)11-6-8-12(9-7-11)16(17)18/h6-10,13-14H,5H2,1-4H3/t10-,13-,14+/m1/s1 |
InChI Key |
OTRFVKWQQAVPHU-HONMWMINSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H]([C@H](OC(O1)(C)C)C2=CC=C(C=C2)[N+](=O)[O-])C |
Canonical SMILES |
CCC1C(C(OC(O1)(C)C)C2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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